Methyl Caffeate

Beschreibung

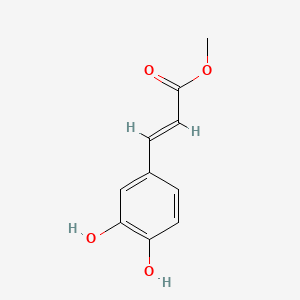

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of Methyl Caffeate

Preamble: The Rising Profile of a Phenolic Ester

Methyl caffeate, the methyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, have positioned it as a promising candidate for drug development and a valuable compound in the nutraceutical and cosmetic industries.[1][2][3] This guide provides a comprehensive technical overview of the natural origins of this compound and the scientific methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in the field of drug development.

Section 1: Natural Occurrence of this compound: A Botanical Survey

This compound is synthesized by a variety of plant species, often as a component of their defense mechanism against pathogens and herbivores. Its distribution is widespread, yet concentrations can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes prominent botanical sources of this compound.

| Plant Species | Family | Plant Part | Reported Presence/Yield | References |

| Polygonum amplexicaule D.Don var. sinense Forb. (Xuesanqi) | Polygonaceae | Rhizome | Identified as a major active chemical; content varies by region. | [4] |

| Balanophora laxiflora Hemsl. ex Forbes & Hemsl | Balanophoraceae | Whole Plant | Isolated as a major component. | [5] |

| Prunus persica (L.) Batsch (Peach) | Rosaceae | Flowers | Isolated and identified as a bioactive compound. | [1][6] |

| Solanum torvum Swartz (Turkey Berry) | Solanaceae | Fruit | Naturally produced in the fruit. | [7] |

| Flacourtia jangomas (Lour.) Raeusch. (Indian Plum) | Salicaceae | Bark | Isolated from the chloroform fraction of the methanolic extract. | [8][9] |

| Inonotus obliquus (Fr.) Pilát (Chaga Mushroom) | Hymenochaetaceae | Sclerotia | Betulin-3-caffeate, an esterified form, is present. | [10] |

| Minthostachys verticillata (Griseb.) Epling | Lamiaceae | - | Identified in aqueous extract. | |

| Gaillardia pulchella Foug. | Asteraceae | - | Reported presence. | [11] |

| Meum athamanticum Jacq. | Apiaceae | - | Reported presence. | [11] |

| Hypericum ascyron L. | Hypericaceae | - | Reported presence. | [11] |

Section 2: Extraction Methodologies: From Plant Matrix to Purified Compound

The extraction of this compound from its natural sources is a critical step that dictates the yield and purity of the final product. The choice of extraction method is influenced by the physicochemical properties of the compound and the nature of the plant matrix.

Conventional Solvent Extraction: A Foundational Approach

Solvent extraction remains a widely employed technique due to its simplicity and scalability.[12] The selection of an appropriate solvent is paramount and is guided by the principle of "like dissolves like." Given this compound's moderate polarity, solvents such as ethanol, methanol, and ethyl acetate are effective.

-

Preparation of Plant Material: The selected plant part (e.g., dried rhizomes of Polygonum amplexicaule) is ground into a coarse powder to increase the surface area for solvent penetration.

-

Maceration/Reflux Extraction: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at room temperature (maceration) or heated under reflux for a specified period (e.g., 2-3 hours).[13][14][15] The process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.[4]

-

Chromatographic Purification: The enriched ethyl acetate fraction is subjected to column chromatography for the isolation of pure this compound.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of non-polar and polar solvents (e.g., hexane-acetone or chloroform-methanol) is employed to elute compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound may require further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Caption: Generalized workflow for the solvent extraction and purification of this compound.

Supercritical Fluid Extraction (SFE): A Green Alternative

Supercritical fluid extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[5][16] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds.

Causality Behind Experimental Choices in SFE:

-

Supercritical CO₂ as the Solvent: CO₂ is non-toxic, non-flammable, and has a readily accessible critical point (31.1 °C and 73.8 bar). Its gaseous nature at ambient conditions simplifies its removal from the extract, leaving no solvent residue.[7]

-

Addition of a Co-solvent: Due to the non-polar nature of supercritical CO₂, a polar co-solvent (modifier) such as ethanol or methanol is often added to enhance the extraction efficiency of moderately polar compounds like this compound.[5][7]

-

Optimization of Parameters: The extraction yield is highly dependent on temperature, pressure, and the percentage of co-solvent. These parameters must be systematically optimized for each plant matrix.[5]

A two-step SFE process can be employed for the comprehensive extraction of both non-polar and polar compounds from a plant matrix in a single run.[4] The initial step with a low percentage of co-solvent can isolate non-polar compounds, followed by a second step with an increased co-solvent concentration to extract more polar molecules like this compound.[4]

Section 3: Chemical Synthesis: A Comparative Perspective

While natural extraction is a primary source, chemical synthesis offers an alternative route to obtain this compound, particularly for creating derivatives or when natural sources are limited.

Fischer-Speier Esterification

This classic acid-catalyzed esterification involves the reaction of caffeic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[8][17][18]

Reaction Mechanism:

-

Protonation of the carbonyl oxygen of caffeic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

-

The nucleophilic oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

A proton transfer occurs, followed by the elimination of a water molecule.

-

Deprotonation of the resulting oxonium ion yields this compound.

A study on the esterification of caffeic acid with methanol using PTSA as a catalyst reported a yield of 84.0% under optimized conditions (molar ratio of methanol to caffeic acid of 20:1, reaction temperature of 65°C, and a reaction time of 4 hours).[18]

Enzymatic Synthesis

Enzymatic synthesis is a greener and more specific alternative to chemical synthesis. Lipases, such as Candida antarctica lipase B (CALB), can be used to catalyze the transesterification of this compound to produce other caffeic acid esters.[1] This approach can also be applied to the direct esterification of caffeic acid with methanol. The use of ionic liquids as solvents in enzymatic synthesis has been shown to be effective.[1]

Section 4: Analytical Characterization and Validation

The unambiguous identification and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the quantification of this compound in plant extracts.[4]

Optimized HPLC Parameters:

| Parameter | Specification | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining and separating moderately polar compounds like this compound. |

| Mobile Phase | Gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). | The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention. A gradient elution allows for the efficient separation of a complex mixture of compounds with varying polarities.[19] |

| Flow Rate | 0.8 - 1.2 mL/min | A typical analytical flow rate that provides a good balance between analysis time and separation efficiency.[19] |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~325 nm | This compound exhibits strong UV absorbance around 325 nm due to its conjugated system.[19] |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times.[20] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization (e.g., silylation) is often required to increase their volatility.

Typical GC-MS Parameters:

| Parameter | Specification |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[21] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[21] |

| Injector Temperature | 250-280 °C[21][22] |

| Oven Temperature Program | A temperature gradient, for example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to elute compounds with different boiling points.[21] |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isolated compounds.

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆):

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | - | 127.4 |

| 2 | 7.02 (d, J = 1.8) | 122.5 |

| 3 | 6.75 (d, J = 8.4) | 115.1 |

| 4 | - | 145.9 |

| 5 | - | 149.1 |

| 6 | 6.96 (dd, J = 8.4, 1.8) | - |

| 7 | 7.42 (d, J = 15.6) | 146.5 |

| 8 | 6.16 (d, J = 15.6) | 116.4 |

| 9 | - | 167.9 |

| OCH₃ | - | 51.5 |

Data sourced from Zhang et al. (2011)

References

- 1. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. coleparmer.com [coleparmer.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. phytojournal.com [phytojournal.com]

- 16. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 18. shd.org.rs [shd.org.rs]

- 19. wjpmr.com [wjpmr.com]

- 20. researchgate.net [researchgate.net]

- 21. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. myfoodresearch.com [myfoodresearch.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methyl Caffeate

Abstract

Methyl caffeate, the methyl ester of caffeic acid, is a pivotal natural product and a versatile intermediate in the synthesis of more complex bioactive molecules, such as Caffeic Acid Phenethyl Ester (CAPE).[1][2] Its inherent antioxidant properties and role as a synthetic building block make it a compound of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive, in-depth exploration of the prevalent methodologies for the chemical synthesis and subsequent purification of this compound. We move beyond simple procedural lists to dissect the underlying chemical principles and rationale behind experimental choices. The content herein covers traditional acid-catalyzed Fischer esterification, modern heterogeneous catalytic methods using ion-exchange resins, and green enzymatic approaches. Furthermore, this document details robust, field-proven protocols for purification, including extraction, crystallization, and chromatographic techniques, culminating in methods for analytical characterization and quality control. This guide is designed to serve as a practical and authoritative resource for scientists and professionals requiring a high-purity synthesis of this compound.

Introduction

This compound (methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, one of the most abundant hydroxycinnamic acids found throughout the plant kingdom.[3][4] While caffeic acid itself possesses notable antioxidant and anti-inflammatory activities, its practical application can be limited by low lipophilicity and stability.[1][3] Esterification to form this compound is a feasible strategy to enhance its lipophilicity, thereby improving its solubility in lipid-based systems and its potential for various industrial applications.[3]

The primary challenge in synthesizing this compound lies in achieving high conversion rates under conditions that do not degrade the sensitive catechol (3,4-dihydroxy) moiety, which is susceptible to oxidation. Subsequent purification requires the effective removal of unreacted caffeic acid, the catalyst, and any side products, demanding a multi-step, optimized strategy to yield a product of high purity suitable for research or further synthetic elaboration.

Section 1: Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction between caffeic acid and methanol. The choice of catalyst and reaction conditions dictates the efficiency, yield, and environmental impact of the process.

Method 1: Homogeneous Acid-Catalyzed Esterification (Fischer-Speier Reaction)

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The primary drawback of this direct acylation method is the unfavorable chemical equilibrium, which must be overcome by using a large excess of one reagent (typically the alcohol) or by removing the water byproduct as it forms.[5]

Causality and Mechanistic Insight

The mechanism involves the protonation of the carbonyl oxygen of caffeic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the methanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[5] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective catalysts.[3] While H₂SO₄ is a potent catalyst, PTSA is often preferred as it is a solid, making it easier to handle, and is considered a milder option.[3][6]

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: PTSA-Catalyzed Synthesis [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine caffeic acid (1 part by weight), methanol (20 parts molar equivalent), and p-toluenesulfonic acid (8% by weight relative to caffeic acid).

-

Reflux: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The large excess of methanol serves both as a reagent and a solvent, driving the equilibrium towards the product side.

-

Reaction Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) or HPLC. A reaction time of 4 hours is often sufficient to reach equilibrium, achieving yields up to 84%.[3]

-

Cooling: After completion, allow the reaction mixture to cool to room temperature.

Method 2: Heterogeneous Catalysis with Cation-Exchange Resins

To circumvent the challenges associated with corrosive mineral acids and their difficult removal, solid acid catalysts like cation-exchange resins have emerged as a highly effective and greener alternative.[1][2]

Principle and Advantages

These resins are polymeric materials with acidic functional groups (e.g., sulfonic acid) that mimic the catalytic activity of strong acids. The key advantage is that the catalyst is in a solid phase, allowing for simple filtration to remove it from the reaction mixture post-reaction. This simplifies the work-up, reduces corrosive waste, and allows the resin to be regenerated and reused.[1]

Experimental Protocol: Cation-Exchange Resin Catalysis [1][2]

-

Catalyst Preparation: Use a porous cation-exchange resin (e.g., Diaion PK208LH). If necessary, wash the resin with methanol to remove any impurities and water.

-

Reaction Setup: Charge a flask with caffeic acid, methanol, and the cation-exchange resin.

-

Reaction Conditions: Heat the mixture to 60 °C with stirring for approximately 4 hours. These milder conditions compared to some Fischer protocols are often sufficient due to the high catalytic activity of the resin.[1][2]

-

Catalyst Removal: After the reaction, cool the mixture and simply filter to remove the resin beads. The filtrate, containing this compound, unreacted starting materials, and methanol, is then carried forward to purification.

Method 3: Enzymatic Synthesis

Biocatalysis represents a frontier in green chemistry, offering high selectivity under exceptionally mild conditions. Lipases are commonly employed for esterification and transesterification reactions.[7]

Principle and Rationale

Enzymes like Candida antarctica lipase B (CALB) can catalyze the esterification of caffeic acid.[1] These reactions are often performed in organic solvents or ionic liquids to improve the solubility of the substrates.[7] The primary advantages are the near-complete absence of side products and operation at or near room temperature, which preserves the integrity of the sensitive phenolic groups. However, challenges include the higher cost of enzymes and potentially longer reaction times.

Caption: General Synthesis & Purification Workflow.

| Parameter | Fischer Esterification (PTSA) | Cation-Exchange Resin |

| Catalyst | p-Toluenesulfonic Acid (Homogeneous) | Sulfonated Polymer (Heterogeneous) |

| Typical Temp. | 65 °C[3] | 60 °C[1][2] |

| Typical Time | 4 hours[3] | 4 hours[1][2] |

| Yield | ~84%[3] | High conversion reported[2] |

| Work-up | Requires neutralization/extraction | Simple filtration |

| Reusability | No | Yes |

Table 1: Comparison of Common Synthesis Methods.

Section 2: Purification of this compound

A robust purification strategy is critical to obtaining high-purity this compound. The process typically involves an initial work-up to remove the bulk of impurities, followed by a final polishing step like crystallization or chromatography.

Step 1: Initial Work-up and Liquid-Liquid Extraction

This step is essential after acid-catalyzed synthesis to remove the acid catalyst and unreacted, water-soluble starting materials.

Protocol Rationale

-

Solvent Removal: The excess methanol is first removed from the reaction mixture, typically under reduced pressure using a rotary evaporator.

-

Neutralization: The residue is redissolved in an organic solvent immiscible with water, such as ethyl acetate. This organic phase is then washed with a mild basic solution, like saturated sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining acidic catalyst (e.g., PTSA).[8]

-

Water Wash: Subsequent washes with deionized water or brine remove any residual salts and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield crude this compound.

Step 2: Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity by exploiting differences in solubility.[9] this compound is typically isolated as a white or off-white crystalline powder.[10][11]

Principle of Operation

The crude solid is dissolved in a minimal amount of a suitable hot solvent (or solvent mixture). As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution, while impurities tend to remain dissolved.

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system must be chosen. This often involves a primary solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethyl acetate, methanol) and a co-solvent in which the compound is poorly soluble (e.g., n-hexane, water). A common system is ethyl acetate/n-hexane.[6]

-

Dissolution: Dissolve the crude this compound in the minimum required volume of hot ethyl acetate.

-

Crystallization: Slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane to remove any adhering impurities, and dry them under vacuum.

Step 3: Chromatographic Purification

For instances where crystallization does not provide the desired level of purity, or for isolating small quantities of very pure material, column chromatography is the method of choice.[10]

Principle and Technique

This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. This compound, being moderately polar, can be effectively purified using a normal-phase silica gel column.

Protocol: Column Chromatography

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like n-hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) and gradually increase the proportion of ethyl acetate.[6]

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Caption: Purification Strategy Flowchart.

Section 3: Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and physical methods is employed.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (like formic acid), is used.[1][12] Purity is determined by the area percentage of the product peak detected by a UV detector at around 324 nm.[10]

-

Melting Point: Pure this compound has a sharp melting point reported to be around 158.5 °C.[13] A broad melting range indicates the presence of impurities.

Structural Confirmation

The following data provides a reference for confirming the structure of synthesized this compound.

| Technique | Observation | Reference |

| ¹H-NMR | δ (ppm) in DMSO-d₆: 12.10 (1H, s, -COOH), 9.53 (1H, s, -OH), 9.13 (1H, s, -OH), 7.42 (1H, d, J=15.6 Hz, H-7), 7.02 (1H, d, J=1.8 Hz, H-6), 6.96 (1H, dd, J=8.4, 1.8 Hz, H-2), 6.75 (1H, d, J=8.4 Hz, H-3), 6.16 (1H, d, J=15.6 Hz, H-8), 3.68 (3H, s, -OCH₃). Note: Literature values may vary slightly based on solvent and specific instrument. | [10] |

| ¹³C-NMR | δ (ppm) in DMSO-d₆: 167.9 (C-9), 149.1 (C-5), 146.5 (C-7), 145.9 (C-4), 127.4 (C-1), 122.5 (C-2), 116.4 (C-8), 115.1 (C-3), 51.5 (-OCH₃). | [10] |

| EI-MS | Molecular Ion Peak (M⁺) at m/z 194, corresponding to the molecular formula C₁₀H₁₀O₄. | [10][14] |

| Appearance | White to off-white crystalline powder. | [10][11] |

Table 2: Key Characterization Data for this compound.

Conclusion

The synthesis of this compound from caffeic acid is a well-established process that serves as a fundamental example of esterification. While traditional Fischer esterification using catalysts like PTSA remains a viable and high-yielding laboratory method, the adoption of heterogeneous catalysts such as cation-exchange resins offers significant advantages in terms of environmental impact and process simplification. For applications demanding the highest standards of sustainability, enzymatic synthesis provides an exceptionally mild and selective alternative.

Successful synthesis is critically dependent on a well-designed purification strategy. A combination of liquid-liquid extraction and crystallization is often sufficient to achieve high purity. For the most demanding applications, column chromatography provides the ultimate tool for purification. Rigorous analytical characterization by HPLC, NMR, and MS is essential to validate the purity and structural integrity of the final product, ensuring its suitability for advanced research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [econstor.eu]

- 3. shd.org.rs [shd.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. odinity.com [odinity.com]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. biosynth.com [biosynth.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | 3843-74-1 | FM46133 | Biosynth [biosynth.com]

- 14. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl Caffeate: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Abstract

Methyl Caffeate, a naturally occurring phenolic compound, is of significant interest to the pharmaceutical and nutraceutical industries for its diverse biological activities. A thorough understanding of its molecular structure is paramount for quality control, drug design, and mechanistic studies. This technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and characterization of this compound. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable analysis.

Introduction: The Molecular Blueprint of this compound

Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as this compound, is the methyl ester of caffeic acid. Its structure comprises a catechol (3,4-dihydroxybenzene) ring, a propenoate chain with a trans-configured double bond, and a methyl ester group. This unique combination of functional groups dictates its chemical properties and biological functions. Spectroscopic analysis provides a powerful, non-destructive means to confirm this structure by probing the chemical environment of individual atoms and the vibrational and electronic properties of the molecule.

This guide will systematically walk through the application of three core spectroscopic techniques, explaining not just the "what" but the "why" behind experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why DMSO-d₆ is the Solvent of Choice

The choice of solvent is critical in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to several factors:

-

Solubility: this compound is readily soluble in DMSO-d₆, allowing for the preparation of sufficiently concentrated samples for both ¹H and ¹³C NMR.

-

Chemical Shift Range: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, which typically do not overlap with the key signals of this compound.

-

Hydrogen Bonding: The phenolic hydroxyl protons of this compound are labile and can exchange with protons in protic solvents, leading to broad or absent signals. DMSO-d₆ is aprotic but can act as a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl protons, often allowing them to be observed as sharp singlets in the ¹H NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Interpretation: Assigning the ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of this compound in DMSO-d₆ provide a wealth of structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.53 | s | - | 1H | Ar-OH |

| 9.13 | s | - | 1H | Ar-OH |

| 7.53 | d | 12.0 | 1H | H-7 |

| 7.29 | s | - | 1H | H-2 |

| 7.07 | d | 8.0 | 1H | H-6 |

| 6.76 | d | 8.0 | 1H | H-5 |

| 6.47 | d | 16.0 | 1H | H-8 |

| 3.78 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C-9 (C=O) |

| 149.9 | C-4 |

| 148.4 | C-7 |

| 145.9 | C-3 |

| 126.0 | C-1 |

| 123.7 | C-6 |

| 115.9 | C-2 |

| 114.8 | C-5 |

| 111.5 | C-8 |

| 56.1 | -OCH₃ |

Interpretation Insights:

-

The large coupling constant (J = 16.0 Hz) between H-7 and H-8 is characteristic of a trans-alkene, confirming the (E)-configuration of the double bond.

-

The downfield chemical shifts of the aromatic protons and carbons are consistent with the presence of electron-donating hydroxyl groups.

-

The singlet at 3.78 ppm integrating to three protons is a clear indication of the methyl ester group.

-

The observation of the two phenolic hydroxyl protons as singlets confirms the utility of DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Causality in Experimental Design: The Solid-State Advantage

This compound is a solid at room temperature, making solid-state IR techniques the most practical approach. The choice between methods like potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR) depends on the available equipment and desired sample throughput. ATR-FTIR is often preferred for its simplicity and minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Data Interpretation: Identifying Key Vibrational Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3000 | C-H stretch | Aromatic & Vinylic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~1710-1680 | C=O stretch | α,β-Unsaturated Ester |

| ~1630-1600 | C=C stretch | Alkene & Aromatic Ring |

| ~1280-1150 | C-O stretch | Ester & Phenolic C-O |

Interpretation Insights:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indicator of the hydrogen-bonded phenolic hydroxyl groups.[2]

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the α,β-unsaturated ester.[3]

-

The presence of peaks in the 1630-1600 cm⁻¹ region confirms the C=C stretching of both the alkene and the aromatic ring.

-

The C-O stretching vibrations of the ester and phenolic groups typically appear in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and the propenoate chain in this compound.

Causality in Experimental Design: Solvent Polarity and Chromophores

The choice of solvent in UV-Vis spectroscopy can influence the absorption maxima (λmax) due to solute-solvent interactions. Polar solvents like methanol and ethanol are commonly used for phenolic compounds as they are transparent in the UV-Vis region of interest and readily dissolve the analyte. The extended conjugation in this compound, involving the benzene ring, the C=C double bond, and the C=O group, constitutes the chromophore responsible for its UV absorption.

Experimental Protocol: Determining Absorption Maxima

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µg/mL.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent (methanol or ethanol).

-

Fill the sample cuvette with the diluted this compound solution.

-

Scan the absorbance from approximately 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λmax). For caffeic acid in ethanol, a prominent absorption maximum is observed around 325 nm.[4]

Data Interpretation: Understanding Electronic Transitions

The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* electronic transitions within the conjugated system. The catechol moiety and the propenoate chain form an extended chromophore. The absorption maxima for this compound in methanol are typically observed around 245 nm and 325 nm. These absorptions are characteristic of the electronic transitions within the conjugated phenolic system.

Integrated Spectroscopic Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique provides complementary information. The following diagram illustrates a logical workflow for a comprehensive analysis.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The combined application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy delivers an unambiguous assignment of the carbon-hydrogen framework and stereochemistry. IR spectroscopy offers a rapid confirmation of the key functional groups, while UV-Vis spectroscopy corroborates the presence of the extended conjugated system. This multi-faceted approach ensures the identity and purity of this compound, which is a critical aspect of research and development in the pharmaceutical and related industries. By understanding the principles and practical considerations outlined in this guide, scientists can confidently apply these techniques to their own analytical challenges.

References

The Architecture of Aroma and Defense: A Technical Guide to the Biosynthesis of Methyl Caffeate in Plants

Abstract

Methyl caffeate, a volatile phenylpropanoid ester, plays a significant role in plant defense signaling and contributes to the aromatic profiles of numerous plant species. Its biosynthesis is a fascinating intersection of primary and secondary metabolism, culminating from the well-established phenylpropanoid pathway and a final, crucial esterification step. This technical guide provides an in-depth exploration of the enzymatic reactions and regulatory logic governing the formation of this compound in plants. We will dissect the pathway from its origins in the shikimate pathway to the final methylation of caffeic acid, offering insights for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction: The Significance of this compound

This compound is a naturally occurring ester of caffeic acid, a ubiquitous phenolic compound in the plant kingdom.[1] While caffeic acid itself is a potent antioxidant and a key intermediate in the biosynthesis of lignin and other complex polymers, its methylation into a volatile ester dramatically alters its physicochemical properties and biological function.[2] this compound has been identified as a crucial component of floral scents, acting as a pollinator attractant.[3] Furthermore, its role in plant defense is increasingly recognized, with studies demonstrating its antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] Understanding its biosynthesis is therefore paramount for harnessing its potential in agriculture and medicine.

The Foundational Framework: The Phenylpropanoid Pathway

The journey to this compound begins with the core phenylpropanoid pathway, a metabolic route that converts the aromatic amino acid L-phenylalanine into a diverse array of secondary metabolites.[6][7][8][9] This pathway is initiated by the deamination of L-phenylalanine and proceeds through a series of hydroxylation and ligation steps to produce key intermediates, including caffeic acid.

From Phenylalanine to Cinnamic Acid: The Gateway

The committed step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[6][8][10] This irreversible reaction channels carbon from primary metabolism into the vast network of phenylpropanoid biosynthesis.

Hydroxylation Cascades: Building the Phenolic Scaffold

Following its formation, trans-cinnamic acid undergoes a series of hydroxylation reactions on its aromatic ring to generate the characteristic dihydroxy-phenyl structure of caffeic acid. This is a two-step process:

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring, yielding p-coumaric acid.[10]

-

p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme, then hydroxylates p-coumaric acid at the C3 position to produce caffeic acid .[11]

The sequence of these enzymatic reactions is tightly regulated and often involves the channeling of intermediates through multi-enzyme complexes associated with the endoplasmic reticulum.[12]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cin [label="trans-Cinnamic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cou [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> Caf [label="C3H"]; }

Figure 1: Core Phenylpropanoid Pathway to Caffeic Acid

The Final Act: Esterification of Caffeic Acid

The conversion of caffeic acid to this compound involves the methylation of its carboxylic acid group. This is a distinct enzymatic reaction from the well-characterized O-methylation of the hydroxyl groups on the phenyl ring, which is catalyzed by Caffeic acid O-methyltransferase (COMT) to produce ferulic acid.[8][13][14] The formation of the methyl ester is accomplished by a specific class of enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

The Key Players: S-Adenosyl-L-methionine-Dependent Carboxyl Methyltransferases

The enzymatic esterification of carboxylic acids in plants is primarily carried out by a family of enzymes known as S-adenosyl-L-methionine:carboxyl methyltransferases (CMTs) , which belong to the broader SABATH family of methyltransferases.[3][7] These enzymes catalyze the transfer of a methyl group from SAM to the carboxylate oxygen of a substrate, forming a methyl ester and S-adenosyl-L-homocysteine (SAH).[9]

A well-characterized member of this family is S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which is responsible for the synthesis of the volatile floral scent compound methyl salicylate from salicylic acid.[3] The discovery and characterization of SAMT provided a crucial precedent for understanding how plants synthesize volatile methyl esters of other carboxylic acids, including phenolic acids like caffeic acid.

While a specific "caffeic acid carboxyl methyltransferase" has not been definitively isolated and named in all plant species, the biochemical evidence strongly suggests that a member of the SABATH family is responsible for the formation of this compound. These enzymes exhibit a conserved structural fold but possess highly specific substrate-binding pockets that determine their substrate preference.[7]

The Methyl Donor: S-Adenosyl-L-methionine (SAM)

The universal methyl donor for the vast majority of methylation reactions in plants, including the formation of this compound, is S-adenosyl-L-methionine (SAM) . SAM is synthesized from methionine and ATP by the enzyme S-adenosyl-L-methionine synthetase (SAMS). The high-energy sulfonium ion of SAM makes the attached methyl group highly reactive and susceptible to nucleophilic attack by the carboxylate group of caffeic acid within the active site of the carboxyl methyltransferase.

The regeneration of SAM is a critical aspect of cellular metabolism. The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases. SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase, and homocysteine is then re-methylated to methionine to complete the SAM cycle.

// Nodes Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine (SAM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeCaf [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Carboxyl\nMethyltransferase\n(SABATH family)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Caf -> Enzyme; SAM -> Enzyme; Enzyme -> MeCaf; Enzyme -> SAH; }

Figure 2: Final Esterification Step in this compound Biosynthesis

Experimental Protocols: Investigating this compound Biosynthesis

For researchers aiming to study the biosynthesis of this compound, a combination of in vitro and in vivo approaches is necessary.

In Vitro Enzyme Assays for Carboxyl Methyltransferase Activity

Objective: To determine the enzymatic activity of a candidate carboxyl methyltransferase in converting caffeic acid to this compound.

Methodology:

-

Protein Expression and Purification:

-

Clone the candidate carboxyl methyltransferase gene into an expression vector (e.g., pET vector for E. coli expression).

-

Express the recombinant protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Purified enzyme (concentration to be optimized).

-

Caffeic acid (substrate, e.g., 100 µM).

-

S-adenosyl-L-methionine (SAM) (co-substrate, e.g., 200 µM).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

-

-

Product Detection and Quantification:

-

Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

In Vivo Metabolite Analysis

Objective: To detect and quantify this compound in plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest plant tissue of interest (e.g., flowers, leaves).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

-

Analysis:

-

Concentrate the extract under a stream of nitrogen.

-

Analyze the extract by GC-MS or LC-MS/MS for the identification and quantification of this compound.

-

Use an internal standard for accurate quantification.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic ingenuity of plants, leveraging the foundational phenylpropanoid pathway and the precise catalytic activity of the SABATH family of carboxyl methyltransferases. While the core enzymatic steps are understood, further research is needed to identify and characterize the specific carboxyl methyltransferases responsible for this compound synthesis in a wider range of plant species. Elucidating the regulatory networks that control the expression of these enzymes, particularly in response to developmental cues and environmental stresses, will be crucial. Such knowledge will not only deepen our understanding of plant chemical ecology but also open new avenues for the metabolic engineering of plants to enhance their aromatic profiles, defense capabilities, and the production of valuable bioactive compounds for human use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Action in the Regulation of Plant Hormone Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeate O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]

- 8. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Basic Biological Activities of Methyl Caffeate for Researchers and Drug Development Professionals

Introduction

Methyl Caffeate, a methyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeic acid, it belongs to the class of hydroxycinnamates, which are well-regarded for their diverse biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. This document will delve into the mechanistic underpinnings of its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, supported by experimental evidence and detailed protocols.

Antioxidant Activity: A Foundation of its Therapeutic Potential

The antioxidant capacity of this compound is a cornerstone of its various biological effects, stemming from its phenolic structure which enables it to scavenge free radicals and chelate metal ions.

Mechanism of Action

This compound's antioxidant activity is primarily attributed to its catechol group (3,4-dihydroxybenzene), which can donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions. This mechanism is central to its ability to protect cells and tissues from oxidative damage.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound can be quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common.

| Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | ~19.49 - 32.89 | L-Ascorbic Acid | ~32.89 |

| NBT Superoxide Scavenging | ~9.92 - 13.19 | Allopurinol | ~7.03 |

Note: The provided IC50 values are approximate ranges based on available literature and may vary depending on specific experimental conditions. It is crucial to determine these values under your laboratory's standardized conditions.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound.[2][3][4][5][6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of this compound are mediated through two primary pathways:

-

Inhibition of the NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7][8][9][10] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in the cytoplasm and preventing its translocation to the nucleus.[7][8][9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][10]

-

Activation of the Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13][14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammation.[11][12][13][14][15]

Signaling Pathway Diagram: Anti-inflammatory Action of this compound

References

- 1. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 11. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Nrf2 Activators from Juices, Wines, Coffee, and Cocoa [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Methyl Caffeate

Abstract

Methyl caffeate, a naturally occurring ester of caffeic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic behavior, are critical determinants of its ultimate therapeutic efficacy. These properties directly influence crucial physicochemical parameters like solubility, dissolution rate, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structure of this compound and offers a detailed framework for the systematic investigation of its potential polymorphism. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this promising therapeutic agent.

Introduction: The Significance of this compound

This compound (methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a phenolic compound found in various plant species, including the fruit of Solanum torvum.[4] Its structure, featuring a catechol ring and an α,β-unsaturated ester group, endows it with potent antioxidant capabilities.[3] Numerous studies have highlighted its therapeutic potential. For instance, it has been shown to exhibit antiproliferative activity in cancer cell lines, enhance glucose-stimulated insulin secretion, and possess antimicrobial effects.[1][2][5] As this compound progresses through the drug development pipeline, a thorough understanding of its solid-state chemistry becomes imperative.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physical properties, leading to significant variations in bioavailability and clinical outcomes. Therefore, identifying and characterizing all accessible polymorphic forms is a regulatory requirement and a critical step in ensuring product quality and consistency.

The Known Crystal Structure of this compound

To date, one primary crystal structure of this compound has been resolved and deposited in the Cambridge Crystallographic Data Centre (CCDC). The determination of this structure through Single-Crystal X-ray Diffraction (SCXRD) provides the foundational atomic-level understanding of its solid-state packing.[6]

Crystallographic Data

The crystallographic parameters for the known form of this compound are summarized below. This data represents the fundamental geometric properties of the unit cell, the smallest repeating unit of the crystal lattice.

| Parameter | Value |

| CCDC Number | 811317 |

| Empirical Formula | C₁₀H₁₀O₄ |

| Formula Weight | 194.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.89 Å |

| b | 5.67 Å |

| c | 13.54 Å |

| α | 90° |

| β | 108.3° |

| γ | 90° |

| Volume | 866.3 ų |

| Z | 4 |

Data sourced from CCDC 811317, as referenced by PubChem.[6]

Molecular Packing and Supramolecular Interactions

In this crystal form, the this compound molecules are arranged in a herringbone pattern. The stability of the lattice is primarily dictated by an extensive network of intermolecular hydrogen bonds involving the catechol hydroxyl groups and the carbonyl oxygen of the ester. These interactions create a robust, three-dimensional architecture. Understanding this baseline structure is crucial, as any alternative polymorphic forms will necessarily feature different hydrogen bonding motifs and packing arrangements, which in turn will alter the material's properties.

A Framework for Investigating the Polymorphism of this compound

While only one crystal form is prominently documented, it is highly probable that other polymorphs of this compound can be induced under different crystallization conditions. The presence of flexible hydroxyl groups and a rotatable ester linkage suggests that the molecule can adopt various conformations, which may lead to alternative packing arrangements. The following sections outline a systematic approach to discovering and characterizing new polymorphic forms.

The overall workflow for polymorphic screening is a multi-step process involving controlled crystallization experiments followed by thorough analytical characterization.

Caption: Workflow for Polymorphic Screening and Characterization.

Experimental Protocol: Polymorph Crystallization

The objective is to subject this compound to a wide range of thermodynamic and kinetic conditions to encourage the nucleation and growth of different crystalline forms.[7][8]

Step-by-Step Methodology:

-

Solvent Selection: Prepare saturated solutions of this compound in a diverse panel of solvents at an elevated temperature (e.g., 50 °C). The panel should cover a range of polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

-

Cooling Crystallization:

-

Cool the saturated solutions from Step 1 to a set temperature (e.g., 5 °C) at controlled rates (e.g., 1 °C/min, 10 °C/min, and crash cooling in an ice bath).

-

The rationale is that different cooling rates can trap different kinetic or thermodynamic forms.

-

-

Slow Evaporation:

-

Leave the saturated solutions from Step 1 in vials covered with perforated film at ambient temperature.

-

Allow the solvent to evaporate slowly over several days. This near-equilibrium process often yields the most thermodynamically stable form and high-quality single crystals.[9]

-

-

Anti-Solvent Addition:

-

Melt Quenching (Amorphous/Metastable Form Generation):

-

Heat solid this compound just above its melting point in a DSC pan or on a hot stage.

-

Rapidly cool the melt to a low temperature (e.g., -20 °C). This process may yield an amorphous solid or a high-energy metastable polymorph.

-

-

Solid Isolation: For all experiments, isolate the resulting solids by filtration, wash sparingly with a cold solvent, and dry under vacuum at room temperature.

Analytical Techniques for Polymorph Characterization

Each solid form generated must be analyzed using a suite of orthogonal techniques to confirm its identity and determine its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount (approx. 5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the sample on a zero-background holder. Collect a diffraction pattern using a standard diffractometer, typically with Cu Kα radiation, over a 2θ range of 2° to 40°.[10]

-

Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphic forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the different forms.[11][12]

-

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and solid-solid phase transitions. According to Ostwald's Rule of Stages, a less stable (metastable) polymorph will typically have a lower melting point than the stable form.

-

TGA measures the change in mass of a sample as a function of temperature. It is essential for distinguishing between anhydrous polymorphs and solvates/hydrates, which will show a mass loss step upon heating as the solvent is driven off.

Experimental Protocol (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature above the melting point.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, transitions) and exothermic events (crystallization, decomposition). Compare the melting points and transition temperatures of the different forms.

The relationship between different solid forms (polymorphs, solvates, amorphous) can be complex, involving transformations induced by temperature, solvent, or mechanical stress.

Caption: General Interconversion Pathways Between Solid Forms.

Single-Crystal X-ray Diffraction (SCXRD)

If the crystallization experiments yield single crystals of suitable size and quality, SCXRD is the definitive technique for structure elucidation.[13][14] It provides the precise three-dimensional coordinates of every atom in the unit cell, allowing for an unambiguous determination of the molecular conformation, crystal packing, and hydrogen bonding network of a new polymorph.

Experimental Workflow:

-

Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled under a nitrogen stream (typically to 100 K) to minimize thermal motion, and irradiated with monochromatic X-rays. A full sphere of diffraction data is collected.[10]

-

Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding the final crystal structure.

Conclusion and Outlook

A comprehensive understanding of the solid-state chemistry of this compound is essential for its successful development as a therapeutic agent. This guide has presented the known crystallographic data for this compound and provided a robust, systematic framework for the discovery and characterization of its potential polymorphs. By employing a diverse range of crystallization techniques and a suite of orthogonal analytical methods—spearheaded by PXRD, DSC, and SCXRD—researchers can effectively map the polymorphic landscape of this compound. The identification of different polymorphs will enable the selection of the optimal solid form with the most desirable properties for formulation, ensuring the delivery of a safe, stable, and efficacious drug product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activity of this compound: Evidence of proton-coupled electron transfer reaction mechanism [hrcak.srce.hr]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Temperature-induced polymorphism in methyl stearate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Porous/Crystalline Materials Characterization [foundry.lbl.gov]

- 11. Thermal Characterization and Heat Capacities of Seven Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Strain and Microstrain in a Polymorphic Schiff Base: Routes to Thermosalience [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

Methodological & Application

Application Notes & Protocols: Evaluating the Antioxidant Activity of Methyl Caffeate using DPPH and ABTS Assays

Abstract: Methyl caffeate, a natural ester of caffeic acid, is a phenolic compound recognized for its significant antioxidant properties.[1][2] Its efficacy stems from the catechol (o-dihydroxylbenzene) group, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[1] The addition of a methyl ester group enhances its lipophilicity compared to its parent compound, caffeic acid, potentially improving its interaction with lipid-based systems.[1] This guide provides an in-depth examination and detailed protocols for quantifying the antioxidant activity of this compound using two widely adopted spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The DPPH Radical Scavenging Assay: Principles and Protocol

The DPPH assay is a straightforward and rapid method for assessing the radical scavenging ability of antioxidants.[3][4] It is predicated on the reaction of an antioxidant with the stable DPPH free radical.[5]

Scientific Principle & Causality